6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Scientific Research Applications
Antiviral Applications
This compound has shown promise in the realm of antiviral research. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the tert-butyl and cyclopropyl groups could potentially enhance the antiviral properties by increasing binding affinity to viral proteins.
Anti-inflammatory and Analgesic Uses
The structural framework of this compound is conducive to anti-inflammatory and analgesic activities. Previous studies on related indole derivatives have demonstrated significant potential in reducing inflammation and pain . This could be explored further for the development of new anti-inflammatory drugs.
Anticancer Potential
Compounds with similar structures have been found to possess anticancer activities. The tert-butyl and cyclopropyl modifications on the tetrahydropyrimidine dione core could lead to novel interactions with cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Antioxidant Properties
The tert-butyl group is known for its antioxidant properties. This compound could be synthesized and tested for its ability to scavenge free radicals, which is valuable in the prevention of oxidative stress-related diseases .
Chemical Synthesis and Material Science
In material science and chemical synthesis, this compound could serve as an intermediate in the production of more complex molecules. Its unique structure may facilitate the synthesis of natural prenyl indole derivatives, which have various pharmacological activities .
Neuropharmacological Research
Given the importance of indole derivatives in neuropharmacology, this compound could be a key player in the development of new drugs targeting neurological disorders. Its interaction with neurotransmitter receptors could be a focal point of research .
Agricultural Chemistry
Indole derivatives are known to influence plant growth and development. This compound could be studied for its effects on plant hormone regulation and its potential use in enhancing crop yields .
properties
IUPAC Name |
6-tert-butyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)8-6-9(14)13(7-4-5-7)10(15)12-8/h6-7H,4-5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBZILYIGOLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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